2,11-Dihydro-1H-benzo[b]fluorene
Description
2,11-Dihydro-1H-benzo[b]fluorene is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by partial saturation at the 2 and 11 positions of its benzofluorene backbone. Fluorene-based compounds are of significant interest due to their environmental persistence, biological activity, and applications in materials science .
Properties
CAS No. |
41593-26-4 |
|---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2,11-dihydro-1H-benzo[b]fluorene |
InChI |
InChI=1S/C17H14/c1-2-6-13-11-17-15(9-12(13)5-1)10-14-7-3-4-8-16(14)17/h1-2,4-6,8-9,11H,3,7,10H2 |
InChI Key |
RXKTZOPRVWICAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Dihydro-1H-benzo[b]fluorene typically involves the hydrogenation of benzo[b]fluorene. This process can be carried out using catalytic hydrogenation, where a catalyst such as palladium on carbon (Pd/C) is used under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but a common setup involves hydrogenation at 50-100 psi and temperatures ranging from 50-100°C.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the product. The reaction parameters are optimized to achieve maximum efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,11-Dihydro-1H-benzo[b]fluorene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,11-Dihydro-1H-benzo[b]fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,11-Dihydro-1H-benzo[b]fluorene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, affecting its structure and function. It may also interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Hydrogenation Effects: Partial saturation in this compound may enhance stability compared to fully aromatic analogs like 9-fluorenone, which is prone to oxidation .
- Substituent Influence : Disulphonamide derivatives (e.g., Compounds III–VII) demonstrate that substituent polarity and bulkiness significantly affect pharmacokinetics. For instance, Compound VII achieved tumor concentrations of 77 µg/g in rats, likely due to optimized lipophilicity .
Physical and Chemical Properties
- Crystallinity and Color: Anthraquinone derivatives with nitro groups form crystalline additives, while chloro-substituted analogs yield deeper-colored melts . By analogy, this compound derivatives with electron-withdrawing groups may exhibit enhanced crystallinity.
- Synthesis Complexity : 12H-Dibenzo[b,h]fluorene requires multi-step synthesis due to its extended aromatic system . In contrast, this compound’s simpler structure may allow more straightforward preparation.
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